molecular formula C6H3ClFN3 B13894708 4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole

4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole

Cat. No.: B13894708
M. Wt: 171.56 g/mol
InChI Key: AMPVNXNLELXZMX-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of chlorine and fluorine substituents on the benzotriazole ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-fluoroaniline with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an azide intermediate, which undergoes cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The triazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the triazole ring.

Scientific Research Applications

4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-benzo[d][1,2,3]triazole
  • 5-Fluoro-1H-benzo[d][1,2,3]triazole
  • 1H-benzo[d][1,2,3]triazole

Uniqueness

4-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazole is unique due to the simultaneous presence of chlorine and fluorine atoms on the triazole ring

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

4-chloro-5-fluoro-2H-benzotriazole

InChI

InChI=1S/C6H3ClFN3/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,(H,9,10,11)

InChI Key

AMPVNXNLELXZMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C(=C1F)Cl

Origin of Product

United States

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